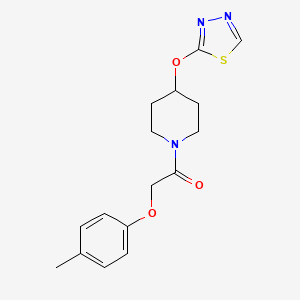![molecular formula C20H16N2O2S2 B2901882 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide CAS No. 397284-79-6](/img/structure/B2901882.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
They have shown potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit or stimulate enzymes, block or activate receptors, and interfere with biochemical pathways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For example, they can activate or stop biochemical pathways, stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The physicochemical properties of the compound, such as its solubility and stability, may be influenced by environmental conditions such as ph, temperature, and the presence of other substances .
Advantages and Limitations for Lab Experiments
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide has several advantages for lab experiments. It is a fluorescent probe, allowing researchers to visualize protein modification. It is also a specific probe, targeting only cysteine residues. However, this compound has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.
Future Directions
There are many future directions for the use of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound. These probes could be used to study different types of proteins and cellular processes. Another potential direction is the use of this compound in drug discovery. This compound could be used to screen for compounds that interact with specific proteins, leading to the development of new drugs. Finally, this compound could be used in the development of new diagnostic tools for diseases such as cancer.
Synthesis Methods
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide can be synthesized using a one-pot reaction of 2-naphthol, p-toluenesulfonyl chloride, and 2-methyl-4-aminothiazole in the presence of triethylamine. This reaction yields this compound as a white solid with a yield of 73%.
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to label proteins and peptides. This compound has been used to study the structure and function of proteins, including ion channels, enzymes, and receptors. It can also be used to study protein-protein interactions and protein-ligand interactions.
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-21-20(13-25-14)17-7-4-8-18(11-17)22-26(23,24)19-10-9-15-5-2-3-6-16(15)12-19/h2-13,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKYFFHCJWVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2901800.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2901801.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2901805.png)






![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)